4-(tert-Butyl)benzylamine Hydrochloride
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Overview
Description
4-(tert-Butyl)benzylamine Hydrochloride is an organic compound with the chemical formula C11H18ClN. It is a hydrochloride salt of 4-(tert-Butyl)benzylamine, characterized by its crystalline solid form and good solubility in water, methanol, and ethanol. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known to be used as an intermediate in organic synthesis, particularly in the preparation of imines .
Mode of Action
It’s known to be involved in the preparation of imines via tio2-catalyzed aerobic photocatalytic oxidation of benzylic amines .
Biochemical Pathways
The compound is primarily used as an intermediate in organic synthesis .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the specific compounds it helps to produce .
Action Environment
As an intermediate in organic synthesis, these factors would likely depend on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(tert-Butyl)benzylamine Hydrochloride typically involves the reaction of 4-(tert-Butyl)benzylamine with hydrochloric acid. The process begins by dissolving 4-(tert-Butyl)benzylamine in an appropriate alcohol solvent, such as methanol or ethanol. Gradually, dilute hydrochloric acid is added to the solution while maintaining a controlled temperature and continuous stirring. The product crystallizes out of the solution and is collected by filtration .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)benzylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
4-(tert-Butyl)benzylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
- 4-tert-Butylbenzylamine
- 4-tert-Butylbenzyl Alcohol
- 4-tert-Butylbenzyl Chloride
- 4-tert-Butylbenzyl Nitrile
Comparison: 4-(tert-Butyl)benzylamine Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterpart, 4-tert-Butylbenzylamine. This makes it more suitable for certain synthetic applications and easier to handle in laboratory and industrial settings .
Properties
IUPAC Name |
(4-tert-butylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHPSYFKRETIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586253 |
Source
|
Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59528-30-2 |
Source
|
Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-butylphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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